molecular formula C20H19NO2S B2455374 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine CAS No. 1207010-58-9

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine

Cat. No.: B2455374
CAS No.: 1207010-58-9
M. Wt: 337.44
InChI Key: UPTJVNRIPJSAMS-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine is a chemical compound of interest in medicinal chemistry and biological research. Compounds featuring a naphthalene sulfonamide group, similar to this one, have been explored as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD1) for metabolic disease research . The structural motif of a sulfonamide group linked to a naphthalene ring is known to facilitate hydrogen bond interactions with protein catalytic sites, while the naphthyl group can engage in important π-π stacking interactions with aromatic residues in the binding pocket, such as tyrosine . Furthermore, naphthalene sulfonamide derivatives have been investigated for their activity against bacterial targets, such as the UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) enzyme in Pseudomonas aeruginosa . The integration of the phenylpyrrolidine moiety may influence the compound's physicochemical properties and binding affinity. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-naphthalen-1-ylsulfonyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-24(23,20-12-6-10-17-9-4-5-11-19(17)20)21-14-13-18(15-21)16-7-2-1-3-8-16/h1-12,18H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTJVNRIPJSAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of naphthalene-1-sulfonyl chloride with 3-phenylpyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially useful properties.

2. Biological Activity:

  • Antimicrobial Properties: Preliminary studies suggest that 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine exhibits antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .
  • Anti-inflammatory Effects: Research has indicated that compounds with similar structures may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

3. Medicinal Chemistry:

  • Drug Development: The compound's structural features make it an interesting candidate for drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating metabolic syndromes and central nervous system disorders .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of naphthalene derivatives, including 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Case Study 2: Anti-inflammatory Potential

In another investigation focused on anti-inflammatory agents, derivatives of pyrrolidine were synthesized and tested for their efficacy in reducing inflammation in vitro. The results showed that certain modifications to the pyrrolidine structure enhanced anti-inflammatory activity, suggesting pathways for further development using 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine as a lead compound .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and pyrrolidine groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid.

    Pyrrolidine derivatives: Compounds like 3-phenylpyrrolidine and 1-benzylpyrrolidine.

Uniqueness

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine is unique due to the combination of the naphthalene ring and the pyrrolidine ring linked by a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine is an organic compound characterized by a unique structural framework that combines a naphthalene ring, a sulfonyl group, and a pyrrolidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of naphthalene-1-sulfonyl chloride with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature. This method ensures the formation of the desired sulfonamide product with high purity and yield.

The biological activity of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and pyrrolidine groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. However, the exact mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that derivatives of similar compounds exhibit activity against Staphylococcus epidermidis and other pathogens, suggesting a potential role for this compound in treating infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways involved in inflammation, although detailed mechanisms and efficacy data are still being compiled. This could position it as a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity against Staphylococcus epidermidis; showed significant growth inhibition at low concentrations .
Study 2 Explored anti-inflammatory potential; indicated modulation of inflammatory pathways in vitro but requires further validation .
Study 3 Assessed cytotoxicity in various cell lines; demonstrated low toxicity at therapeutic concentrations, supporting its safety profile for potential medicinal use .

Comparison with Similar Compounds

The biological activities of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine can be compared with other naphthalene and pyrrolidine derivatives. While many compounds in these classes exhibit some level of biological activity, the unique combination of functional groups in this compound may confer distinct advantages, particularly in selectivity and potency against specific targets.

Similar Compounds Overview

CompoundStructureNotable Activity
Naphthalene-1-sulfonic acidStructureMild antibacterial properties
3-PhenylpyrrolidineStructureNeuroprotective effects
Sulfonamide derivativesStructureBroad-spectrum antibacterial activity

Q & A

Basic: What experimental techniques are recommended for structural characterization of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine?

To confirm the molecular structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include refinement residuals (R-factor <0.05) and bond-length precision (e.g., average C–C distance of 0.002 Å, as demonstrated in analogous naphthalene derivatives) . Complementary methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
  • Infrared (IR) Spectroscopy : To identify functional groups like sulfonyl (S=O stretching ~1350–1150 cm1^{-1}).

Basic: How can researchers optimize the synthesis of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine?

Synthetic routes often involve sulfonylation of 3-phenylpyrrolidine using naphthalene-1-sulfonyl chloride. Key considerations:

  • Reaction Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the sulfonyl chloride.
  • Base Selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl byproducts.
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Basic: What safety protocols are critical when handling 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine?

Refer to Safety Data Sheets (SDS) for sulfonamide derivatives, which highlight:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation.

Advanced: How can researchers resolve contradictions in toxicity data for naphthalene-derived sulfonamides?

Discrepancies in toxicity studies (e.g., hepatic vs. renal effects) require:

  • Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) across studies using standardized metrics (e.g., mg/kg/day).
  • Species-Specific Metabolism : Cross-reference rodent data with in vitro human hepatocyte assays, as metabolic pathways (e.g., CYP450-mediated oxidation) vary significantly .
  • Confounding Factor Control : Account for impurities (e.g., residual solvents) via HPLC-UV/HRMS profiling .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

  • Molecular Dynamics (MD) Simulations : Study sulfonamide group interactions with target proteins (e.g., carbonic anhydrase).
  • Density Functional Theory (DFT) : Calculate electron density maps to predict regioselectivity in electrophilic substitutions.
  • MM2 Force Field : Validate steric and conformational stability of the pyrrolidine ring .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl groups) with logP and IC50_{50} values .

Advanced: How should researchers approach impurity profiling for regulatory compliance?

Follow ICH Q3A/B guidelines :

  • Analytical Workflow :
    • HPLC-PDA/ELSD : Detect impurities >0.1% using C18 columns (acetonitrile/water + 0.1% TFA).
    • LC-HRMS/MS : Identify unknown impurities via fragmentation patterns.
    • NMR : Confirm structural assignments for major impurities (e.g., desulfonated byproducts).
  • Reference Standards : Use certified materials (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) for method validation) .

Advanced: What experimental designs are optimal for in vivo vs. in vitro toxicity studies?

  • In Vivo :
    • Route of Exposure : Oral gavage or dermal application, aligned with Table B-1 inclusion criteria (e.g., hepatic/renal endpoints in rodents) .
    • Endpoint Selection : Include histopathology and serum biomarkers (ALT, BUN).
  • In Vitro :
    • Cell Lines : HepG2 (liver) and HEK293 (kidney) for organ-specific toxicity screening.
    • High-Content Screening (HCS) : Quantify apoptosis via caspase-3/7 activation assays.

Advanced: How can researchers link mechanistic studies to broader toxicological frameworks?

Integrate findings with ATSDR’s conceptual models for polycyclic aromatic hydrocarbons (PAHs) :

  • Oxidative Stress Pathways : Measure ROS production (DCFH-DA assay) and Nrf2 activation.
  • DNA Adduct Formation : Use 32^32P-postlabeling to quantify covalent binding to genomic DNA.
  • Epigenetic Effects : Assess histone modification (ChIP-seq) or miRNA dysregulation (RNA-seq) .

Advanced: What strategies validate the stereochemical stability of 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine?

  • Chiral HPLC : Monitor racemization using cellulose-based columns (e.g., Chiralpak IA).
  • Circular Dichroism (CD) : Track optical activity changes under stress conditions (heat/light).
  • Dynamic NMR : Detect ring puckering or sulfonamide bond rotation at variable temperatures .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

  • Force Field Calibration : Re-parameterize torsional angles for sulfonamide groups using SCXRD data.
  • Solvent Effect Modeling : Include implicit solvent models (e.g., COSMO) in docking simulations.
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences for fluorophenyl vs. phenyl substituents .

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